2,2-diphenylmorpholine hydrochloride
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Overview
Description
2,2-Diphenylmorpholine hydrochloride is a chemical compound with the molecular formula C16H17NO·HCl. It is a derivative of morpholine, a heterocyclic amine that contains both amine and ether functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenylmorpholine hydrochloride typically involves the reaction of 2,2-diphenylmorpholine with hydrochloric acid. The process can be summarized as follows:
Starting Materials: 2,2-Diphenylmorpholine and hydrochloric acid.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at room temperature.
Procedure: 2,2-Diphenylmorpholine is dissolved in water, and hydrochloric acid is added dropwise with constant stirring. The mixture is then allowed to react, forming this compound as a precipitate.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix 2,2-diphenylmorpholine and hydrochloric acid.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to 2,2-diphenylmorpholine.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: N-oxides of 2,2-diphenylmorpholine.
Reduction: 2,2-Diphenylmorpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Diphenylmorpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-diphenylmorpholine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by:
Binding to Receptors: It may bind to certain receptors in biological systems, modulating their activity.
Enzyme Inhibition: It can inhibit specific enzymes, affecting metabolic pathways.
Cellular Pathways: It influences cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
2,2-Diphenylmorpholine hydrochloride can be compared with other similar compounds, such as:
2-Phenylmorpholine: Lacks the second phenyl group, resulting in different chemical and biological properties.
Phenmetrazine: A stimulant drug with a different substitution pattern on the morpholine ring.
Phendimetrazine: Another stimulant with a similar structure but different pharmacological effects.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other morpholine derivatives .
Properties
CAS No. |
2742656-42-2 |
---|---|
Molecular Formula |
C16H18ClNO |
Molecular Weight |
275.8 |
Purity |
95 |
Origin of Product |
United States |
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